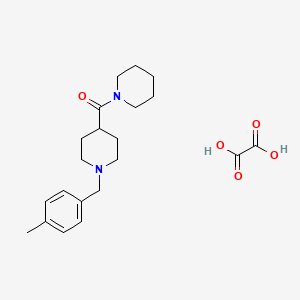
1-(4-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Descripción general
Descripción
1-(4-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MPBDP and has a chemical formula of C23H29N2O2.C2H2O4.
Mecanismo De Acción
MPBDP acts as a potent inhibitor of dopamine reuptake, leading to increased dopamine levels in the brain. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
The increased levels of dopamine in the brain resulting from MPBDP administration have been shown to have various biochemical and physiological effects. These effects include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBDP has several advantages for use in laboratory experiments. It has a high affinity for the dopamine transporter, making it a potent tool for studying dopamine-related processes in the brain. However, its potential for abuse and dependence limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPBDP. One potential area of research is the development of more potent and selective dopamine reuptake inhibitors based on the structure of MPBDP. Another potential area of research is the investigation of the long-term effects of MPBDP administration on dopamine-related processes in the brain. Additionally, further research is needed to determine the potential therapeutic applications of MPBDP in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
MPBDP has been studied extensively for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to possess significant affinity for the dopamine transporter, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c1-16-5-7-17(8-6-16)15-20-13-9-18(10-14-20)19(22)21-11-3-2-4-12-21;3-1(4)2(5)6/h5-8,18H,2-4,9-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQIVOJIJVRMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



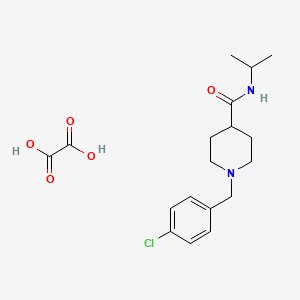

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)
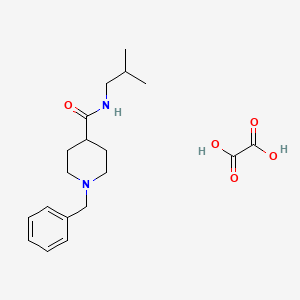
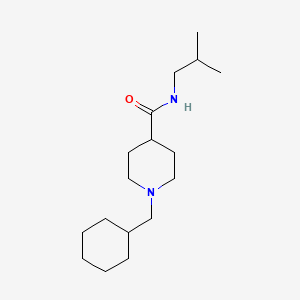
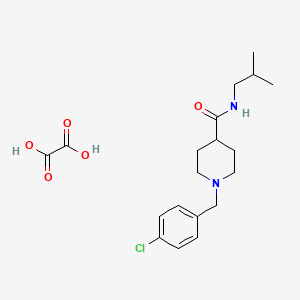
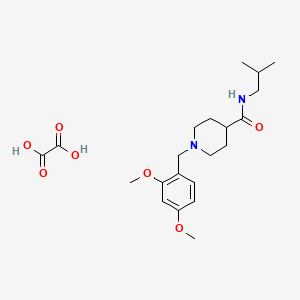
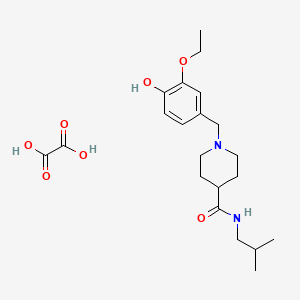
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
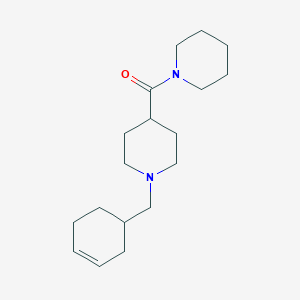
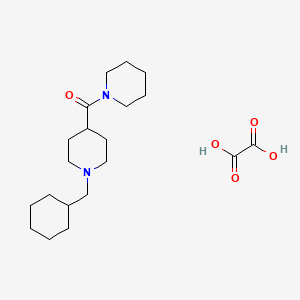
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)

